molecular formula C18H17F3N2O3S B2867781 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide CAS No. 422547-70-4

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Número de catálogo: B2867781
Número CAS: 422547-70-4
Peso molecular: 398.4
Clave InChI: ZSAVPNCDVFOTNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (compound 4a) is a sulfamoylbenzamide derivative synthesized via coupling reactions, achieving an 81% yield . Its structure features:

  • A 2-fluorobenzamide core.
  • A 3,4-difluorophenyl substituent on the amide nitrogen.
  • A cyclopentylsulfamoyl group at the 5-position of the benzamide ring.

The compound’s structural confirmation is supported by NMR (¹H, ¹³C, and ¹⁹F) and HRMS data, which validate its purity and stereoelectronic properties . Its design aligns with efforts to develop hepatitis B virus (HBV) capsid assembly modulators, a therapeutic target highlighted in sulfamoylbenzamide research .

Propiedades

IUPAC Name

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-15-8-6-13(27(25,26)23-11-3-1-2-4-11)10-14(15)18(24)22-12-5-7-16(20)17(21)9-12/h5-11,23H,1-4H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAVPNCDVFOTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide is a sulfamoylbenzamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide features a sulfamoyl functional group attached to a benzamide structure. The presence of the cyclopentyl group and difluorophenyl moiety contributes to its unique chemical properties.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H15_{15}F2_{2}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : Approximately 307.35 g/mol

Antiviral Properties

Research indicates that sulfamoylbenzamide derivatives, including 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, exhibit antiviral properties against various viral infections, particularly hepatitis B virus (HBV). In vitro studies have shown that these compounds can inhibit viral replication effectively .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This suggests that 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis indicates that modifications in the substituent groups significantly influence the biological activity of sulfamoylbenzamide derivatives. For instance:

Compound NameStructural FeaturesBiological Activity
5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamideCyclopentyl groupAntiviral and anti-inflammatory potential
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamideBenzyl groupVarying biological profiles due to structural differences
N-(3,4-difluorophenyl)-2-fluo-5-(benzylsulfamoyl)benzamideFluorine substitutionsAltered pharmacological properties

This table highlights how variations in substituent groups can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Study on Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized various sulfamoylbenzamide derivatives and evaluated their antiviral efficacy against HBV. Among these, 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide demonstrated significant inhibition of HBV replication in cell cultures .

Evaluation of Anti-inflammatory Properties

Another research effort focused on assessing the anti-inflammatory effects of this compound through COX-2 inhibition assays. The results indicated that it effectively reduced COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Aplicaciones Científicas De Investigación

Biological Activities

Sulfamoylbenzamide derivatives, including 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, have been investigated for their roles as potential medicinal chemistry agents.

HBV Capsid Assembly Inhibitors

Sulfamoylbenzamide derivatives have been synthesized and evaluated as Hepatitis B virus (HBV) capsid assembly inhibitors .

Structural Analogs

Structural analogs of 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide include:

  • 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
  • N-(3,4-difluorophenyl)-2-fluoro-5-(benzylsulfamoyl)benzamide
  • 5-[(2-chlorophenyl)methylsulfamoyl]-n-(3,4-difluorophenyl)-2-fluorobenzamide

These compounds exhibit variations in substituent groups that can influence their biological activity and chemical behavior, which is important in structural modifications in drug design.

Potential Activities

  • Anti-inflammatory Activity Research indicates that sulfonamide derivatives exhibit anti-inflammatory properties. Some benzenesulfonamides have reduced inflammation in rat models.
  • Antimicrobial Activity Sulfonamides have demonstrated antibacterial activity against pathogens such as E. coli, S. aureus, P. aeruginosa, and C. albicans.
  • Anticancer Activity Sulfonamide compounds have demonstrated anticancer potential against cancer cell lines, inducing apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:
  • Yield Trends : Bulkier substituents (e.g., 4i ) result in lower yields due to steric hindrance during synthesis . In contrast, 4a ’s cyclopentyl group balances steric accessibility and synthetic efficiency.
  • Fluorine Positioning : The 3,4-difluorophenyl group in 4a and analogs enhances metabolic stability and target binding via hydrophobic and halogen-bonding interactions .

Pharmacological and Physicochemical Properties

Fluorine’s Role in Bioactivity:
  • Electronegativity and Binding : The 2-fluoro and 3,4-difluorophenyl groups in 4a enhance dipole interactions with HBV capsid proteins, as observed in fluorinated drug candidates .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending the half-life of 4a compared to non-fluorinated analogs .
Sulfamoyl Group Impact:
  • Cyclopentyl vs. Cyclopropyl (4a vs. 4h) : The larger cyclopentyl group in 4a may improve hydrophobic interactions with capsid proteins, though this requires validation via crystallography .
  • Chiral vs. Achiral Substituents (4k vs. 4a) : The chiral 1-phenylethyl group in 4k introduces stereochemical complexity, which could influence binding specificity but complicates synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.